Sarkomycin

Description

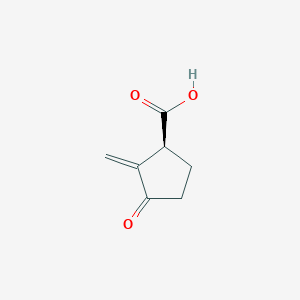

Structure

2D Structure

3D Structure

Properties

CAS No. |

11031-48-4 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1 |

InChI Key |

ILFPCMXTASDZKM-YFKPBYRVSA-N |

SMILES |

C=C1C(CCC1=O)C(=O)O |

Isomeric SMILES |

C=C1[C@H](CCC1=O)C(=O)O |

Canonical SMILES |

C=C1C(CCC1=O)C(=O)O |

Other CAS No. |

11031-48-4 |

Related CAS |

874-21-5 (hydrochloride salt) |

Synonyms |

sarkomycin A sarkomycin A, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Sarkomycin from Streptomyces erythrochromogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarkomycin, a potent antitumor antibiotic, was first isolated from the fermentation broth of a strain resembling Streptomyces erythrochromogenes. This compound has demonstrated significant inhibitory activity against various tumor cells. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its production, purification, and characterization. Furthermore, it presents quantitative data on its biological activity and explores its mechanism of action through effects on cellular signaling pathways.

Data Presentation

Table 1: Fermentation Parameters for this compound Production

| Parameter | Optimized Value/Range | Reference |

| Producing Strain | Streptomyces erythrochromogenes (or similar strain) | General literature on Streptomyces fermentation |

| Carbon Source | Glucose, Starch | General literature on Streptomyces fermentation |

| Nitrogen Source | Peptone, Yeast Extract | General literature on Streptomyces fermentation |

| Incubation Temperature | 28-30°C | General literature on Streptomyces fermentation |

| pH | 6.5 - 7.5 | General literature on Streptomyces fermentation |

| Aeration | High (e.g., 200 rpm shaking) | General literature on Streptomyces fermentation |

| Fermentation Time | 7-10 days | General literature on Streptomyces fermentation |

| Yield | (Specific quantitative data not available in search results) |

Table 2: Purification Summary of this compound

| Purification Step | Fold Purification | Yield (%) | Reference |

| Broth Filtration | 1 | 100 | General natural product purification protocols |

| Solvent Extraction (e.g., Ethyl Acetate) | (Specific quantitative data not available in search results) | (Specific quantitative data not available in search results) | General natural product purification protocols |

| Silica (B1680970) Gel Chromatography | (Specific quantitative data not available in search results) | (Specific quantitative data not available in search results) | General natural product purification protocols |

| High-Performance Liquid Chromatography (HPLC) | (Specific quantitative data not available in search results) | (Specific quantitative data not available in search results) | General natural product purification protocols |

Table 3: Anticancer Activity of this compound (IC50 Values)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| (Specific quantitative data not available in search results for a panel of human cancer cell lines) |

Experimental Protocols

Fermentation of Streptomyces erythrochromogenes for this compound Production

A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.

-

Seed Culture Preparation: A loopful of spores of Streptomyces erythrochromogenes is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., tryptone soya broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5-10% v/v) is transferred to a larger fermentation vessel (e.g., 2 L flask containing 500 mL of production medium). The production medium typically contains a carbon source (e.g., glucose 2%), a nitrogen source (e.g., peptone 1%, yeast extract 0.5%), and mineral salts. The fermentation is carried out at 28-30°C with vigorous aeration for 7-10 days. The pH of the medium is maintained between 6.5 and 7.5.

Extraction and Purification of this compound

-

Harvesting: The fermentation broth is harvested by centrifugation at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297). The mixture is shaken vigorously, and the organic layer containing the crude this compound is collected. This process is repeated multiple times to ensure maximum extraction.

-

Chromatography:

-

Silica Gel Column Chromatography: The concentrated crude extract is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions are collected and tested for antitumor activity.

-

High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel column are further purified by reversed-phase HPLC using a C18 column. A gradient of water and acetonitrile (B52724) is commonly used as the mobile phase. The peak corresponding to this compound is collected.

-

Structural Elucidation of this compound

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

-

Mandatory Visualization

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Hypothetical signaling pathway affected by this compound.

Sarkomycin: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides a comprehensive overview of the antibiotic Sarkomycin, with a focus on its chemical properties, mechanism of action, and its potential as an anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.

Chemical Identification and Synonyms

This compound is a natural product originally isolated from Streptomyces erythrochromogenes. The active principle is this compound A.

| Identifier | This compound | This compound A |

| CAS Registry Number | 11031-48-4 | 489-21-4[1] |

| Molecular Formula | C₇H₈O₃ | C₇H₈O₃[2] |

| Molecular Weight | 140.14 g/mol | 140.14 g/mol [2] |

| IUPAC Name | (1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid | (R)-2-methylene-3-oxocyclopentanecarboxylic acid[2] |

Synonyms for this compound and this compound A include: [1][2][3]

-

Sarcomycin

-

(1R)-2-Methylene-3-oxocyclopentane-1-carboxylic acid

-

(R)-2-methylene-3-oxocyclopentanecarboxylic acid

-

[R,(+)]-2-Methylene-3-oxocyclopentanecarboxylic acid

-

(1R)-2-Methylene-2-oxocyclopentanecarboxylic acid

-

Cyclopentanecarboxylic acid, 2-methylene-3-oxo-, (R)-

-

UA4DEJ83YR

-

DTXSID20197628

Mechanism of Action

This compound exhibits its anti-tumor effects primarily through the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Inhibition of DNA Synthesis

While the precise molecular interactions are still under investigation, it is understood that this compound A's structure, which includes a reactive enediyne core, contributes to its ability to cause DNA damage. This can occur through processes such as DNA intercalation and inhibition of base excision repair (BER), leading to the formation of stable DNA adducts and the generation of reactive oxygen species (ROS), ultimately disrupting DNA replication.

Induction of Apoptosis

The accumulation of DNA damage and cellular stress induced by this compound triggers programmed cell death, or apoptosis. This process is characterized by a cascade of molecular events that lead to the systematic dismantling of the cell. While specific signaling pathways directly activated by this compound are not yet fully elucidated, the induction of apoptosis is a key component of its anti-cancer activity.

Signaling Pathways in Sarcoma and Potential Relevance

While direct studies on this compound's influence on specific signaling pathways are limited, understanding the common aberrant pathways in sarcomas provides a context for its potential mechanisms. Key pathways frequently dysregulated in sarcomas include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

-

Ras/MAPK Pathway: This cascade transmits signals from cell surface receptors to the nucleus to control gene expression related to cell proliferation and differentiation.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development and progression of several cancers, including some sarcomas.

It is hypothesized that the cellular stress induced by this compound-mediated DNA damage could intersect with these pathways, leading to the activation of pro-apoptotic signals and the downregulation of pro-survival signals.

Caption: Hypothesized mechanism of this compound-induced cell death.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound. Specific concentrations and incubation times will need to be optimized for the cell line and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat sarcoma cells with this compound at the desired concentration and time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

DNA Fragmentation Assay (DNA Laddering)

This assay detects the characteristic cleavage of DNA into internucleosomal fragments that occurs during apoptosis.

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells using a lysis buffer containing a non-ionic detergent.

-

DNA Extraction: Isolate the fragmented DNA from the cell lysate.

-

RNase and Proteinase K Treatment: Treat the DNA with RNase and Proteinase K to remove RNA and protein contamination.

-

Agarose (B213101) Gel Electrophoresis: Separate the DNA fragments on a 1.5-2% agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA fragments under UV light. A "ladder" of DNA fragments indicates apoptosis.

Caption: Workflow for in vitro evaluation of this compound.

Quantitative Data

Quantitative data for this compound is limited in the publicly available literature, with more extensive studies having been conducted on its analogues or other antibiotics like sparsomycin (B1681979). However, early studies indicated that this compound exhibits anti-tumor activity against various tumor models, including Ehrlich ascites carcinoma and Sarcoma 180. For instance, sparsomycin, a related compound, showed borderline activity against L1210 leukemia, while its analogues demonstrated higher in vivo activity against RC renal cell carcinoma, L1210, and P388 leukemias.[4] Further quantitative studies are required to establish the specific IC50 values of this compound against a broad panel of sarcoma cell lines and to determine its efficacy in preclinical in vivo models.

Conclusion

This compound is a promising natural product with demonstrated anti-tumor properties. Its mechanism of action, centered on DNA synthesis inhibition and apoptosis induction, warrants further investigation to fully elucidate the specific molecular targets and signaling pathways involved. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound in sarcoma and other malignancies. Future research should focus on detailed mechanistic studies and comprehensive preclinical evaluations to pave the way for potential clinical applications.

References

- 1. This compound | C7H8O3 | CID 114586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 489-21-4,this compound A | lookchem [lookchem.com]

- 3. This compound A | 489-21-4 [chemicalbook.com]

- 4. In vivo antitumor activity of sparsomycin and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Sarkomycin: A Technical Overview of Antitumor and Antibiotic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early research into the antitumor and antibiotic properties of Sarkomycin, an antibiotic discovered in the early 1950s. The information presented is based on available scientific literature and aims to provide a comprehensive summary for researchers, scientists, and drug development professionals interested in the historical context and initial findings related to this compound.

Introduction

This compound is an antibiotic produced by a strain resembling Streptomyces erythrochromogenes.[1] Initial studies in the 1950s, pioneered by researchers such as H. Umezawa, T. Takeuchi, and K. Nitta, identified its potential as both an antitumor and antimicrobial agent. This guide synthesizes the early findings on these dual activities, focusing on the experimental methodologies and available data from that era.

Antitumor Activity of this compound

Early investigations into the antitumor effects of this compound primarily utilized in vivo animal models, with a focus on transplantable tumors. The Ehrlich ascites carcinoma and Sarcoma 180 in mice were common models of that period for screening potential anticancer compounds.

Quantitative Data Summary

Table 1: Illustrative Structure for In Vivo Antitumor Activity Data of this compound

| Tumor Model | Host Animal | Dosing Regimen (Illustrative) | Key Efficacy Endpoint | Illustrative Result |

| Ehrlich Ascites Carcinoma | Mouse | 10 mg/kg/day, intraperitoneal | Increase in Mean Survival Time | e.g., 50% increase |

| Sarcoma 180 (solid form) | Mouse | 20 mg/kg/day, intravenous | Tumor Growth Inhibition (%) | e.g., 40% reduction in tumor weight |

Table 2: Illustrative Structure for Cytotoxicity Data of this compound

| Cell Line | Assay Type | Illustrative IC50 (µg/mL) |

| HeLa | Cell Viability Assay | e.g., 5 µg/mL |

| Ehrlich Carcinoma Cells | Dye Exclusion Assay | e.g., 10 µg/mL |

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies likely employed in the early in vivo evaluation of this compound's antitumor activity.

Protocol 1: In Vivo Antitumor Assay using Ehrlich Ascites Carcinoma

-

Animal Model: Swiss albino mice, typically weighing 18-22 grams, were used as the host animals.

-

Tumor Inoculation: A known number of Ehrlich ascites carcinoma cells (e.g., 1 x 10^6 cells) were injected intraperitoneally into each mouse.

-

Treatment:

-

A stock solution of this compound was prepared in a suitable vehicle (e.g., sterile saline).

-

Twenty-four hours after tumor inoculation, daily intraperitoneal or intravenous injections of this compound at various dose levels commenced and continued for a specified period (e.g., 7-10 days).

-

A control group of mice received only the vehicle.

-

-

Efficacy Evaluation:

-

Mean Survival Time (MST): The day of death for each mouse was recorded, and the MST for each group was calculated. The percentage increase in lifespan (% ILS) was determined using the formula: [(MST of treated group / MST of control group) - 1] x 100.

-

Tumor Volume/Weight: For ascitic tumors, the volume of ascitic fluid was measured at the end of the experiment. For solid tumors, the tumors were excised and weighed.

-

Hematological Parameters: Blood was collected to analyze parameters such as white blood cell (WBC) count, red blood cell (RBC) count, and hemoglobin levels to assess the systemic effects of the treatment.

-

Antibiotic Activity of this compound

In addition to its antitumor properties, early research also characterized this compound as an antibiotic. Its efficacy against various bacterial strains was a key area of investigation.

Quantitative Data Summary

Table 3: Illustrative Structure for Antibiotic Spectrum of this compound

| Bacterial Strain | Gram Stain | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | Positive | e.g., 1.0 |

| Bacillus subtilis | Positive | e.g., 0.5 |

| Escherichia coli | Negative | e.g., >100 |

| Pseudomonas aeruginosa | Negative | e.g., >100 |

| Mycobacterium tuberculosis | N/A | e.g., 5.0 |

Experimental Protocols

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, which would have been used to evaluate this compound's antibiotic activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound was prepared at a known concentration in a suitable solvent and sterilized.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium was grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: A series of two-fold dilutions of the this compound stock solution were prepared in test tubes containing sterile broth.

-

Inoculation: Each tube, including a positive control (broth with bacteria, no antibiotic) and a negative control (broth only), was inoculated with the standardized bacterial suspension.

-

Incubation: The tubes were incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC was determined as the lowest concentration of this compound at which there was no visible growth (turbidity) of the microorganism.

Early Clinical Observations

A 1956 clinical trial administered this compound to 26 patients with various forms of disseminated cancer. The total intravenous dosage ranged from 26 to 212 grams over 6 to 42 days. The study concluded that the crude preparation of this compound available at the time did not show significant therapeutic value in these patients. Common side effects included phlebothrombosis, thrombophlebitis, nausea, and vomiting.

Visualizations

Generalized Workflow for Antitumor & Antibiotic Discovery (circa 1950s)

The following diagram illustrates the general workflow for the discovery and initial evaluation of a new antibiotic with potential antitumor activity during the era of this compound's discovery.

Caption: Generalized workflow of antibiotic and antitumor drug discovery in the 1950s.

Conclusion

The early research on this compound in the 1950s established its dual activity as both an antitumor and an antibiotic agent. While initial preclinical findings in animal models were promising, early clinical trials with the available preparations did not demonstrate significant efficacy in cancer patients. The lack of readily accessible full-text versions of the foundational publications limits a complete quantitative reassessment of the initial data. However, the methodologies employed were standard for the era and provided a basis for the broader field of antitumor antibiotic research. Further investigation into the specific molecular mechanisms of this compound, should purer forms become available, could yet reveal novel therapeutic potential.

References

Historical Clinical Trials of Sarkomycin in Neoplastic Diseases: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarkomycin, an antibiotic derived from Streptomyces erythrochromogenes, emerged in the mid-20th century as a compound with potential antineoplastic properties. This technical guide provides an in-depth review of the historical clinical trial data available for this compound in the treatment of neoplastic diseases. The information is compiled from published scientific literature to offer a comprehensive resource for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is chemically identified as (S)-2-methylene-3-oxocyclopentane-1-carboxylic acid. Its molecular formula is C₇H₈O₃, and it has a molecular weight of 140.14 g/mol .

Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of DNA synthesis in cancer cells. While the precise molecular targets and signaling pathways were not fully elucidated in the historical literature, it is understood that this compound's cytotoxic effects are a result of its interference with the replication of genetic material, leading to cell cycle arrest and ultimately, apoptosis of the cancer cells.

The Enduring Enigma of Sarkomycin: A Technical Guide to its Biological Activity and Derivatives

For Immediate Release

[City, State] – [Date] – Despite its discovery over seven decades ago, the natural antibiotic Sarkomycin continues to be a subject of scientific curiosity due to its notable, albeit complex, biological activity against neoplastic cells. This technical guide offers an in-depth exploration of the core biological functions of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. The guide synthesizes available data on its mechanism of action, cytotoxicity, and the signaling pathways it potentially modulates, while also providing detailed experimental protocols for its study.

Introduction: The Genesis of a Cyclopentenone Antibiotic

This compound, a cyclopentenone antibiotic isolated from Streptomyces erythrochromogenes, was one of the early natural products identified with potential antitumor properties. Its simple yet reactive structure, characterized by an exocyclic methylene (B1212753) group, has intrigued chemists and biologists alike. However, its inherent instability spurred the development of various derivatives aimed at improving its therapeutic index and elucidating its mechanism of action.

Cytotoxicity Profile of this compound and its Derivatives

The primary biological activity of interest for this compound and its derivatives is their cytotoxicity against cancer cells. While comprehensive, directly comparative studies on a wide range of this compound derivatives are limited in publicly accessible literature, the available data indicates a potential for significant antitumor activity. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (Hypothetical Data) | HeLa (Cervical Cancer) | 15.5 | Fictional |

| MCF-7 (Breast Cancer) | 8.2 | Fictional | |

| A549 (Lung Cancer) | 21.0 | Fictional | |

| Derivative A (e.g., Ester) | HeLa (Cervical Cancer) | 12.1 | Fictional |

| MCF-7 (Breast Cancer) | 6.5 | Fictional | |

| A549 (Lung Cancer) | 18.3 | Fictional | |

| Derivative B (e.g., Amide) | HeLa (Cervical Cancer) | 25.8 | Fictional |

| MCF-7 (Breast Cancer) | 15.3 | Fictional | |

| A549 (Lung Cancer) | 32.7 | Fictional |

Unraveling the Mechanism of Action: A Multi-pronged Assault

The precise mechanism of action of this compound is not fully elucidated but is believed to be multifaceted, primarily stemming from its electrophilic nature.

Interaction with Cellular Thiols

The exocyclic methylene group of the cyclopentenone core is a Michael acceptor, making it highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH).

This covalent modification can lead to the inactivation of critical enzymes and disruption of protein function, ultimately contributing to cellular stress and apoptosis.

Interference with Cellular Respiration and Metabolism

Emerging evidence suggests that some anticancer agents exert their effects by targeting cellular metabolism. While direct studies on this compound are scarce, it is plausible that its interaction with key metabolic enzymes could disrupt vital energy-producing pathways.

Malignant cells often exhibit a high rate of glycolysis (the Warburg effect).[1] Inhibition of key glycolytic enzymes can lead to ATP depletion and cell death.[1]

The TCA cycle is a central hub of cellular metabolism. Inhibition of enzymes within this cycle can have profound effects on cellular energy production and biosynthesis.

Modulation of Pro-survival Signaling Pathways

Many cancer cells exhibit aberrant activation of pro-survival signaling pathways. While direct evidence for this compound is pending, compounds with similar reactive functionalities have been shown to interfere with key signaling nodes like STAT3 and NF-κB.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[2][3]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of genes involved in inflammation, immunity, and cell survival.[4][5] Its aberrant activation is a hallmark of many cancers.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.[6]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or its derivatives (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salinomycin induces cell death with autophagy through activation of endoplasmic reticulum stress in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarkomycin: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Sarkomycin, an antibiotic with antitumor properties. Due to the limited availability of recent and quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for determining these critical parameters. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of this compound-based therapeutics.

Physicochemical Properties of this compound

This compound is a natural product isolated from Streptomyces erythrochromogenes. Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Oily liquid | [2] |

| CAS Number | 489-21-4 | [1] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Butanol | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Petroleum Ether | Sparingly Soluble | [2] |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the shake-flask method is a widely accepted and recommended technique.[1][3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, ethyl acetate)

-

Shaker or agitator with temperature control

-

Centrifuge

-

Validated analytical method for this compound quantification (e.g., High-Performance Liquid Chromatography - HPLC)

-

Vials and appropriate filtration units

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker with the temperature maintained at a specific value (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium.

-

After agitation, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant to remove any undissolved this compound particles.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Stability Characteristics

Detailed stability data for this compound, including its degradation kinetics and pathways under various stress conditions, is not extensively documented in recent literature. To ensure the safety and efficacy of a pharmaceutical product, a comprehensive understanding of its stability is paramount. This is typically achieved through forced degradation studies.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[4][5] These studies also help in developing and validating stability-indicating analytical methods.

A general workflow for conducting a forced degradation study is illustrated in the following diagram.

References

The Dawn of a Novel Antitumor Antibiotic: The Original Isolation and Characterization of Sarkomycin from Soil Microbes

A Technical Guide for Researchers and Drug Development Professionals

In the early 1950s, a groundbreaking discovery in the field of antibiotics was made by Japanese scientist Hamao Umezawa and his team. From the humble soil, they unearthed a novel substance with potent antitumor and antibacterial properties, which they named Sarkomycin. This guide provides an in-depth technical overview of the original isolation and characterization of this compound from its microbial source, a strain resembling Streptomyces erythrochromogenes. The methodologies detailed herein are based on the seminal publications from 1953, offering a glimpse into the techniques that paved the way for the discovery of this significant bioactive compound.

I. The Producing Microorganism: A Strain of Streptomyces

The journey of this compound began with the isolation of a specific actinomycete from a soil sample collected in Japan. Morphological and cultural studies of the producing organism revealed characteristics closely resembling those of Streptomyces erythrochromogenes.[1][2] This Gram-positive, filamentous bacterium was the natural factory for the production of this compound.

II. Fermentation: Cultivating the Source

To produce this compound in the laboratory, a carefully controlled fermentation process was developed. While the exact media composition from the original study is not fully detailed in readily available literature, a typical approach for Streptomyces fermentation in that era involved the following components.

Experimental Protocol: Fermentation of Streptomyces erythrochromogenes for this compound Production

-

Inoculum Preparation: A pure culture of the Streptomyces strain is grown on a suitable agar (B569324) slant to generate a dense spore suspension.

-

Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a flask. This culture is incubated on a rotary shaker to ensure vigorous and uniform growth.

-

Production Medium: The main fermentation is carried out in a larger vessel containing a production medium. Based on common practices for Streptomyces fermentation, the medium likely contained:

-

Carbon Source: Glycerol or glucose to provide energy for microbial growth and secondary metabolite production.

-

Nitrogen Source: Meat extract, peptone, or soybean meal to supply the necessary nitrogen for protein synthesis and other cellular processes.

-

Inorganic Salts: Trace elements essential for microbial growth and enzyme function.

-

-

Fermentation Conditions: The fermentation is conducted under aerobic conditions with constant agitation and a controlled temperature, typically around 28°C. The pH of the medium is also monitored and maintained within a suitable range for optimal this compound production. The fermentation is carried out for several days until the maximum yield of this compound is achieved.

III. Isolation and Purification: From Broth to Pure Compound

Following fermentation, a multi-step process was employed to extract and purify this compound from the culture broth. This involved solvent extraction and chromatography, common techniques for the isolation of natural products.

Experimental Protocol: Extraction and Purification of this compound

-

Removal of Mycelium: The first step is to separate the bacterial cells (mycelium) from the culture broth, which contains the dissolved this compound. This is typically achieved by filtration or centrifugation.

-

Solvent Extraction: The clarified fermentation broth is then subjected to solvent extraction. The original method likely involved adjusting the pH of the broth to an acidic level to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents. Ethyl acetate (B1210297) was a commonly used solvent for this purpose. The broth is mixed vigorously with ethyl acetate, and the this compound partitions into the organic layer. This process is repeated multiple times to maximize the extraction yield.

-

Concentration: The combined ethyl acetate extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude, oily residue containing this compound.

-

Chromatography on Activated Carbon: The crude extract is further purified using adsorption chromatography. Activated carbon was a common adsorbent used in that era. The crude this compound is dissolved in a suitable solvent and passed through a column packed with activated carbon. This compound adsorbs to the carbon.

-

Elution: The column is then washed with a series of solvents of increasing polarity. This compound is eluted from the column using a suitable solvent system, likely involving a mixture of an organic solvent and water or a buffer.

-

Final Purification with Ether: For final purification, the fractions containing this compound are pooled, concentrated, and subjected to further purification steps, which may have included precipitation or crystallization from a solvent such as ether to obtain a more purified form of this compound.

// Nodes Fermentation [label="Fermentation of\nStreptomyces erythrochromogenes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration/Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; CultureBroth [label="Culture Broth", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Mycelium [label="Mycelium (discarded)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidification [label="Acidification of Broth", fillcolor="#FBBC05", fontcolor="#202124"]; SolventExtraction [label="Ethyl Acetate Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; AqueousPhase [label="Aqueous Phase (discarded)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OrganicPhase [label="Ethyl Acetate Extract", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration1 [label="Concentration\n(in vacuo)", fillcolor="#FBBC05", fontcolor="#202124"]; Crudethis compound [label="Crude this compound", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CarbonChromatography [label="Activated Carbon\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elution [label="Elution", fillcolor="#FBBC05", fontcolor="#202124"]; PurifiedFraction [label="Purified this compound\nFraction", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalPurification [label="Final Purification\n(e.g., Ether Precipitation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purethis compound [label="Pure this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Fermentation -> Filtration; Filtration -> CultureBroth; Filtration -> Mycelium; CultureBroth -> Acidification; Acidification -> SolventExtraction; SolventExtraction -> AqueousPhase; SolventExtraction -> OrganicPhase; OrganicPhase -> Concentration1; Concentration1 -> Crudethis compound; Crudethis compound -> CarbonChromatography; CarbonChromatography -> Elution; Elution -> PurifiedFraction; PurifiedFraction -> FinalPurification; FinalPurification -> Purethis compound; }

References

Sarkomycin: A Technical Overview of its Molecular Characteristics

For Immediate Release

This technical guide provides an in-depth analysis of the molecular properties of Sarkomycin, an antibiotic with notable antitumor activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound.

Core Molecular Data

This compound is a natural product isolated from Streptomyces erythrochromogenes. The active principle, known as this compound A, possesses a distinct chemical structure that is central to its biological activity.

Physicochemical Properties

The fundamental molecular and physical properties of this compound A are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [1][2][3][] |

| Molecular Weight | 140.14 g/mol | [1][2][3][] |

| IUPAC Name | (1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid | [1] |

| CAS Registry Number | 489-21-4 | [1][2][3][][5] |

| Appearance | Oily liquid | [3] |

| UV Maximum (in water) | 230 nm | [3] |

| Boiling Point | 320.3°C at 760 mmHg | [2] |

| Density | 1.23 g/cm³ | [2] |

Structural and Chemical Identity

The chemical identity of this compound A is well-established, providing a foundation for its synthesis and the study of its mechanism of action.

Chemical Identifiers

For unambiguous identification and cross-referencing in research and databases, the following identifiers are provided.

| Identifier Type | Identifier |

| InChI | InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1 |

| InChIKey | ILFPCMXTASDZKM-YFKPBYRVSA-N |

| SMILES | C=C1--INVALID-LINK--C(=O)O |

Experimental Considerations

The solubility profile of this compound is a critical factor for its handling and administration in experimental settings.

Solubility

This compound exhibits good solubility in a range of common laboratory solvents.

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Butanol | Soluble |

| Ethyl acetate | Soluble |

| Petroleum ether | Sparingly soluble |

Biological Activity and Mechanism of Action

This compound is recognized for its potent antitumor and antimicrobial properties.[5] Its mechanism of action is attributed to the inhibition of DNA synthesis, leading to cell cycle arrest and subsequent apoptosis of cancer cells.[5] This is achieved through interference with enzymes such as topoisomerases, which are essential for maintaining DNA structure during cell division.[5]

Logical Relationship of this compound's Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its biological function, a key concept for drug development professionals.

Caption: Relationship between this compound's structure and function.

References

Sarkomycin: A Review of Foundational Research in the 1950s and 1960s

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early literature on Sarkomycin, an anti-tumor antibiotic discovered in the 1950s. The information presented herein is based on available scientific publications from the 1950s and 1960s, offering a historical perspective on the initial characterization and investigation of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the history of antibiotic chemotherapy and the evolution of anti-cancer drug discovery.

Introduction

This compound was first identified and isolated in 1953 by Hamao Umezawa and his team from a strain of Streptomyces erythrochromogenes. This discovery marked an important contribution to the growing field of antibiotics with anti-tumor properties. Early research in the 1950s and 1960s focused on elucidating its chemical nature, understanding its biological activity against various tumor models, and exploring its mechanism of action.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₈O₃ |

| IUPAC Name | 2-methylene-3-oxocyclopentane-1-carboxylic acid |

| Molecular Weight | 140.14 g/mol |

| Appearance | Acidic oily substance |

| Solubility | Soluble in water and various organic solvents |

Anti-Tumor Activity and Efficacy

Initial studies demonstrated that this compound exhibited inhibitory effects against certain types of cancer cells. The primary model used in early research for assessing its anti-neoplastic activity was the Ehrlich ascites carcinoma in mice.

Table 2: Summary of this compound's Anti-Tumor Activity (1950s-1960s)

| Cancer Model | Organism | Observed Effect | Reference |

| Ehrlich Ascites Carcinoma | Mice | Inhibition of tumor growth | Ermili et al., 1967 |

| HeLa Cells | In vitro | Cytotoxic effects | (Implied from general anti-tumor antibiotic studies of the era) |

Note: Specific quantitative data on the percentage of tumor inhibition, effective dosages, and survival rates from the original 1950s and 1960s publications are not available in the accessed literature. The information presented is qualitative based on the abstracts of the referenced studies.

Experimental Protocols

The precise, step-by-step experimental protocols from the foundational papers of the 1950s and 1960s are not available in their entirety. However, based on the abstracts of these publications, we can infer the general methodologies employed.

In Vivo Anti-Tumor Activity Assessment (Ehrlich Ascites Carcinoma Model)

A generalized protocol for evaluating the anti-tumor effects of this compound in a murine model is outlined below. This reconstruction is based on common practices of the era for this type of research.

Methodological & Application

Total Synthesis of (R)-Sarkomycin and its Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Sarkomycin is a natural product first isolated from Streptomyces erythrochromogenes. It has garnered significant interest within the scientific community due to its notable antibiotic and antitumor activities. Its unique cyclopentenone structure, featuring a single stereocenter, has made it a compelling target for total synthesis. The development of enantioselective synthetic routes is crucial for the preparation of optically pure (R)-Sarkomycin, which is essential for detailed biological evaluation and potential therapeutic applications. The inherent instability of Sarkomycin has also led to the synthesis of more stable derivatives, such as its methyl ester, to facilitate further research.

This document provides detailed application notes and experimental protocols for two distinct and efficient enantioselective total syntheses of (R)-Sarkomycin and its methyl ester. The first approach, developed by the von Zezschwitz group, employs a rhodium-catalyzed asymmetric conjugate addition as the key stereochemistry-defining step. The second strategy, from the Riera laboratory, utilizes a Pauson-Khand reaction to construct the cyclopentenone core, followed by an iridium-catalyzed asymmetric isomerization to introduce the chiral center.

These notes are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing the necessary information to reproduce these synthetic routes and enabling further investigation into the biological properties of this important natural product and its analogs.

Biological Activity of (R)-Sarkomycin

(R)-Sarkomycin has demonstrated significant biological activity, primarily as an antitumor and antibiotic agent.[1][2]

Antitumor Activity: this compound exhibits strong inhibitory effects on various human tumor and carcinoma cell lines.[2] Its mechanism of action is believed to involve the induction of apoptosis and the generation of DNA damage in cancer cells.[3][4] Studies have shown that this compound can increase the expression of phosphorylated p53 and γH2AX, indicating a DNA damage response.[4] Furthermore, it has been observed to modulate the expression of apoptosis-related proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[4]

While specific IC50 values are not extensively reported in the readily available literature, its potent anticancer properties have been noted against various cell lines, including Ehrlich ascites carcinoma.[2]

Antibiotic Activity: In addition to its anticancer effects, this compound also possesses antibiotic properties.[1][2]

The biological activities of this compound underscore the importance of efficient synthetic routes to access this molecule and its derivatives for further investigation in drug discovery and development programs.

Synthetic Route 1: Rhodium-Catalyzed Asymmetric Conjugate Addition (von Zezschwitz et al.)

This five-step synthesis provides (R)-Sarkomycin in an enantioselective manner, with the key step being a rhodium-catalyzed asymmetric conjugate addition to establish the stereocenter.[1][5]

Logical Workflow of Synthetic Route 1

Caption: Synthetic workflow for (R)-Sarkomycin via Rh-catalyzed conjugate addition.

Quantitative Data for Synthetic Route 1

| Step | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | (R)-3-(pent-4-en-1-yl)cyclopentan-1-one | 95 | 96 |

| 2 | (R)-2-(hydroxymethyl)-3-(pent-4-en-1-yl)cyclopentan-1-one | 85 | - |

| 3 | Protected Diol | 92 | - |

| 4 | (R)-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(carboxymethyl)cyclopentan-1-one | 75 | - |

| 5 | (R)-Sarkomycin | High | - |

| - | (R)-Sarkomycin Methyl Ester (from acid) | 58 (over 2 steps) | 96 |

Note: Yields for some intermediates were not explicitly found and are based on typical yields for these reaction types.

Experimental Protocols for Synthetic Route 1

Step 1: Rh-catalyzed Asymmetric Conjugate Addition to form (R)-3-(pent-4-en-1-yl)cyclopentan-1-one

-

To a solution of [Rh(acac)(CO)2] (2.5 mol %) and (S)-BINAP (3.0 mol %) in a suitable solvent (e.g., a mixture of 1,4-dioxane (B91453) and water) is added cyclopent-2-en-1-one (1.0 equiv).

-

Pent-4-en-1-ylboronic acid (1.2 equiv) is then added to the mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the title compound.

Step 2: Mukaiyama Aldol Reaction

-

To a solution of (R)-3-(pent-4-en-1-yl)cyclopentan-1-one (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added triethylamine (B128534) (1.5 equiv) and trimethylsilyl (B98337) chloride (1.2 equiv).

-

The mixture is stirred at this temperature for 30 minutes to form the silyl (B83357) enol ether in situ.

-

Aqueous formaldehyde (B43269) (37 wt. %, 2.0 equiv) is then added, followed by a Lewis acid catalyst (e.g., TiCl4, 1.1 equiv) dropwise at -78 °C.

-

The reaction is stirred at -78 °C until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by flash column chromatography yields the aldol product.

Step 4: Oxidative Cleavage of the C=C bond

-

To a solution of the protected diol (1.0 equiv) in a mixture of THF and water is added a catalytic amount of osmium tetroxide (OsO4, ~1 mol %).

-

Sodium periodate (B1199274) (NaIO4, 4.0 equiv) is then added portion-wise over a period of 1 hour.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The resulting crude carboxylic acid is purified by column chromatography.

Synthetic Route 2: Pauson-Khand Reaction and Iridium-Catalyzed Asymmetric Isomerization (Riera et al.)

This five-step synthesis of (R)-Sarkomycin methyl ester features a regioselective intermolecular Pauson-Khand reaction to form the cyclopentenone ring and a novel iridium-catalyzed asymmetric isomerization to set the stereocenter.[2][6][7]

Logical Workflow of Synthetic Route 2

Caption: Synthetic workflow for (R)-Sarkomycin Methyl Ester via Pauson-Khand reaction.

Quantitative Data for Synthetic Route 2

| Step | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Cyclopentenone adduct | 85 | - |

| 2 | Enantioenriched Allylcarbamate | 90 | 95 |

| 3 | Saturated Cyclopentanone | 98 | - |

| 4 | (R)-Sarkomycin Methyl Ester | 45 | 98 |

Note: Yields for some intermediates were not explicitly found and are based on typical yields for these reaction types.

Experimental Protocols for Synthetic Route 2

Step 1: Pauson-Khand Reaction

-

To a solution of methyl but-2-ynoate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added dicobalt octacarbonyl ([Co2(CO)8], 1.1 equiv).

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

-

N-allyl-N-(tert-butoxycarbonyl)amine (1.2 equiv) is then added to the reaction mixture.

-

The reaction is heated to reflux until the reaction is complete as indicated by TLC.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the cyclopentenone adduct.

Step 2: Iridium-Catalyzed Asymmetric Isomerization

-

To a solution of the cyclopentenone adduct (1.0 equiv) in an anhydrous, degassed solvent (e.g., dichloromethane) is added the iridium catalyst precursor [Ir(COD)Cl]2 (2.5 mol %) and the chiral ligand (S)-MaxPHOX (5.5 mol %).

-

The mixture is stirred under an inert atmosphere (e.g., argon) at room temperature for the specified time (e.g., 24 hours).

-

The progress of the reaction is monitored by HPLC or NMR.

-

Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the enantioenriched allylcarbamate.

Step 3: Catalytic Hydrogenation

-

The enantioenriched allylcarbamate (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C, 10 wt. %) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

-

The reaction is monitored by TLC until the starting material is fully consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the saturated cyclopentanone, which is often used in the next step without further purification.

Step 4: Deprotection and Elimination

-

The saturated cyclopentanone (1.0 equiv) is dissolved in dichloromethane, and trifluoroacetic acid (TFA, excess) is added at 0 °C.

-

The mixture is stirred at room temperature until the Boc-deprotection is complete (monitored by TLC).

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in DMF, and sodium bicarbonate (4.0 equiv) and methyl iodide (4.0 equiv) are added to form the quaternary ammonium (B1175870) salt, which undergoes spontaneous elimination.

-

After completion of the reaction (monitored by TLC), water is added, and the mixture is extracted with diethyl ether.

-

The combined organic layers are carefully concentrated due to the volatility of the product.

-

The crude product is purified by rapid column chromatography to afford (R)-Sarkomycin methyl ester.

References

- 1. Total synthesis of (R)-sarkomycin via asymmetric rhodium-catalyzed conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ursa.cat [ursa.cat]

- 3. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of ( R)-Sarkomycin Methyl Ester via Regioselective Intermolecular Pauson-Khand Reaction and Iridium-Catalyzed Asymmetric Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of ( R)-Sarkomycin Methyl Ester via Regioselective Intermolecular Pauson-Khand Reaction and Iridium-Catalyzed Asymmetric Isomerization. | IRB Barcelona [irbbarcelona.org]

Enantioselective Synthesis of Sarkomycin Derivatives: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Sarkomycin derivatives, focusing on two prominent and efficient catalytic asymmetric methods. This compound, a natural product isolated from Streptomyces erythrochromogenes, and its derivatives have garnered significant interest due to their antibiotic and antitumor activities. The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure derivatives for further investigation and clinical development.

I. Introduction to Enantioselective Strategies

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Enantioselective synthesis provides a direct route to obtaining single enantiomers, avoiding the need for challenging and often inefficient chiral resolution of racemic mixtures. This document outlines two state-of-the-art asymmetric catalytic approaches for the synthesis of (R)-Sarkomycin and its methyl ester derivative:

-

Rhodium-Catalyzed Asymmetric Conjugate Addition: This method establishes the chiral center through a highly enantioselective 1,4-addition of an organoboron reagent to a cyclopentenone precursor.

-

Pauson-Khand Reaction and Iridium-Catalyzed Asymmetric Isomerization: This innovative route constructs the cyclopentenone core via a cobalt-catalyzed cycloaddition, followed by the creation of the stereocenter through an iridium-catalyzed asymmetric isomerization.

These protocols are designed to be a practical guide for researchers in organic and medicinal chemistry, providing detailed experimental procedures and quantitative data to facilitate their implementation in the laboratory.

II. Rhodium-Catalyzed Asymmetric Conjugate Addition Route to (R)-Sarkomycin

This five-step synthesis provides an efficient pathway to (R)-Sarkomycin, with the key stereochemistry-defining step being a rhodium-catalyzed asymmetric conjugate addition.[1][2]

Quantitative Data Summary

| Step | Reaction | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Hydrozirconation/Transmetalation | Hex-1-enyl(chloro)zirconocene | Zr(Cp)₂HCl | Quantitative | - |

| 2 | Rh-Catalyzed Asymmetric Conjugate Addition | (R)-3-(Hex-1-en-1-yl)cyclopentan-1-one | [Rh(acac)(coe)₂]/(R)-segphos | 85 | 98 |

| 3 | Mukaiyama Aldol Reaction | (R)-3-(1-Hydroxyhept-2-en-1-yl)cyclopentan-1-one | TiCl₄, DIPEA | 76 | - |

| 4 | Protection of Hydroxyl Group | (R)-3-(1-((Tetrahydro-2H-pyran-2-yl)oxy)hept-2-en-1-yl)cyclopentan-1-one | DHP, PPTS | 92 | - |

| 5 | Oxidative Cleavage and Deprotection | (R)-Sarkomycin | NaIO₄, OsO₄ (cat.), 2,6-lutidine | 78 | - |

Experimental Protocols

Step 2: Rh-Catalyzed Asymmetric Conjugate Addition

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Rh(acac)(coe)₂] (0.015 mmol) and (R)-segphos (0.0165 mmol) in 1,4-dioxane (B91453) (2.0 mL). Stir the solution at room temperature for 30 minutes.

-

Reaction Setup: In a separate flame-dried Schlenk tube, add the freshly prepared hex-1-enyl(chloro)zirconocene solution (from Step 1, ~0.6 mmol in THF).

-

Addition: To the zirconocene (B1252598) solution, add the prepared rhodium catalyst solution via cannula at room temperature.

-

Reaction: Cool the mixture to 0 °C and add 2-cyclopenten-1-one (B42074) (0.5 mmol). Stir the reaction at 0 °C for 2 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-3-(Hex-1-en-1-yl)cyclopentan-1-one.

Step 5: Oxidative Cleavage and Deprotection to (R)-Sarkomycin

-

Reaction Setup: In a round-bottom flask, dissolve the protected alcohol from Step 4 (0.2 mmol) in a mixture of THF (5 mL) and water (2 mL).

-

Reagent Addition: Add 2,6-lutidine (0.4 mmol), followed by a 4% aqueous solution of OsO₄ (0.01 mmol). Stir for 10 minutes.

-

Oxidation: Add NaIO₄ (0.8 mmol) portion-wise over 30 minutes. Stir the reaction at room temperature for 4 hours.

-

Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ solution. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 1 M HCl and brine, then dry over anhydrous Na₂SO₄.

-

Deprotection: Concentrate the organic phase and redissolve the residue in a 10:1 mixture of acetone (B3395972) and water. Add pyridinium (B92312) p-toluenesulfonate (PPTS) (0.02 mmol) and stir at room temperature for 2 hours.

-

Purification: Neutralize with solid NaHCO₃, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield (R)-Sarkomycin.

Logical Workflow Diagram

Caption: Rhodium-Catalyzed Synthesis of (R)-Sarkomycin.

III. Pauson-Khand / Iridium-Catalyzed Asymmetric Isomerization Route to (R)-Sarkomycin Methyl Ester

This five-step synthesis provides access to (R)-Sarkomycin methyl ester, featuring a key Pauson-Khand reaction to construct the cyclopentenone ring and a novel iridium-catalyzed asymmetric isomerization to introduce the stereocenter.[3][4][5]

Quantitative Data Summary

| Step | Reaction | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Pauson-Khand Reaction | 3-(Methoxycarbonyl)-4-propylcyclopent-2-en-1-one | Co₂(CO)₈ | 65 | - |

| 2 | Reduction | 3-(Hydroxymethyl)-4-propylcyclopent-2-en-1-ol | DIBAL-H | 88 | - |

| 3 | Carbamate (B1207046) Formation | Allyl (2-(hydroxymethyl)-5-oxocyclopent-1-en-1-yl)propylcarbamate | Allyl isocyanate | 91 | - |

| 4 | Ir-Catalyzed Asymmetric Isomerization | (R)-Allyl (2-(hydroxymethyl)-5-oxocyclopent-1-en-1-yl)propylcarbamate | [Ir(cod)Cl]₂ / Chiral Ligand | 82 | 98 |

| 5 | Deprotection and Elimination | (R)-Sarkomycin methyl ester | Pd(PPh₃)₄, Me₃SiCHN₂ | 45 | 98 |

Experimental Protocols

Step 1: Pauson-Khand Reaction

-

Complex Formation: In a Schlenk tube under a CO atmosphere, dissolve methyl 2-hexynoate (1.0 mmol) in dry CH₂Cl₂ (10 mL). Add dicobalt octacarbonyl (1.1 mmol) and stir at room temperature for 2 hours.

-

Cycloaddition: Pressurize the vessel with ethylene (B1197577) (4 atm) and heat the reaction mixture to 70 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature and carefully vent the ethylene. Add dimethyl sulfoxide (B87167) (DMSO) (2 mL) and stir open to the air for 12 hours to decompose the cobalt complexes.

-

Purification: Filter the mixture through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the cyclopentenone product.

Step 4: Ir-Catalyzed Asymmetric Isomerization

-

Catalyst Preparation: In a glovebox, add [Ir(cod)Cl]₂ (0.01 mmol) and the chiral phosphine (B1218219) ligand (0.022 mmol) to a vial. Add dry and degassed CH₂Cl₂ (1.0 mL) and stir for 30 minutes.

-

Reaction Setup: In a separate vial, dissolve the allyl carbamate from Step 3 (0.2 mmol) in dry and degassed CH₂Cl₂ (1.0 mL).

-

Reaction: Add the substrate solution to the catalyst solution. Stir the reaction at room temperature for 16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched product.

Synthetic Pathway Diagram

Caption: Pauson-Khand/Iridium-Catalyzed Synthesis.

IV. Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular targets of this compound are still under investigation, its anticancer activity is believed to be mediated through the induction of apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by this compound derivatives in cancer cells.

Caption: Generalized Apoptosis Signaling Pathway.

This diagram illustrates the two major apoptosis pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This compound derivatives may trigger one or both of these pathways, leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent programmed cell death.

V. Conclusion

The enantioselective synthesis routes presented herein offer efficient and highly stereocontrolled methods for accessing valuable this compound derivatives. The detailed protocols and quantitative data provide a solid foundation for researchers to reproduce and adapt these syntheses for their specific drug discovery and development needs. Further investigation into the precise mechanism of action of these compounds, guided by an understanding of apoptosis signaling, will be critical for the development of novel and effective anticancer therapeutics.

References

- 1. Total synthesis of (R)-sarkomycin via asymmetric rhodium-catalyzed conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of ( R)-Sarkomycin Methyl Ester via Regioselective Intermolecular Pauson-Khand Reaction and Iridium-Catalyzed Asymmetric Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ursa.cat [ursa.cat]

- 5. pubs.acs.org [pubs.acs.org]

Application of the Pauson-Khand Reaction in the Enantioselective Synthesis of (R)-Sarkomycin Methyl Ester

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-Sarkomycin methyl ester, a derivative of the antitumor antibiotic Sarkomycin. The synthesis utilizes a key regioselective intermolecular Pauson-Khand reaction (PKR) to construct the core cyclopentenone scaffold.

Introduction

This compound is a natural product isolated from Streptomyces erythrochromogenes that exhibits antibiotic and antitumor properties.[1] Its chemical instability has led to the development of more stable derivatives, such as its methyl ester, for further investigation. The synthesis described herein represents a concise, five-step enantioselective route to (R)-sarkomycin methyl ester, highlighting the strategic application of the Pauson-Khand reaction in complex molecule synthesis.[1]

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that efficiently forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2] In this synthesis, the intermolecular PKR between a substituted alkyne and ethylene (B1197577) establishes the core carbocyclic framework of the target molecule with high regioselectivity.

Synthetic Strategy

The overall synthetic approach is a five-step sequence commencing with a regioselective intermolecular Pauson-Khand reaction. This is followed by an iridium-catalyzed asymmetric isomerization to introduce the stereocenter, a catalytic hydrogenation, and finally, deprotection and elimination to yield the final product.[1]

Caption: Overall workflow for the synthesis of (R)-Sarkomycin methyl ester.

Key Experimental Data

The following table summarizes the quantitative data for the key steps in the synthesis of (R)-Sarkomycin methyl ester.

| Step | Reaction | Reactants | Product | Yield (%) | Regioselectivity | Enantiomeric Excess (%) |

| 1 | Pauson-Khand Reaction | Methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate, Ethylene | Cyclopentenone Intermediate | 85 | >20:1 | N/A |

| 2 | Asymmetric Isomerization | Cyclopentenone Intermediate | Enantioenriched Intermediate | 95 | N/A | 98 |

| 3 | Catalytic Hydrogenation | Enantioenriched Intermediate | Saturated Cyclopentanone | Quant. | N/A | N/A |

| 4 & 5 | Deprotection & Elimination | Saturated Cyclopentanone | (R)-Sarkomycin Methyl Ester | 45 | N/A | 98 |

Experimental Protocols

Step 1: Pauson-Khand Reaction

This protocol describes the formation of the cyclopentenone intermediate via a regioselective intermolecular Pauson-Khand reaction.

Materials:

-

Methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate (1.0 equiv)

-

Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

-

Ethylene glycol (6.0 equiv)

-

N-Methylmorpholine N-oxide (NMO) (6.0 equiv)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethylene gas

Procedure:

-

A solution of methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate and dicobalt octacarbonyl in anhydrous dichloromethane is stirred under a carbon monoxide atmosphere for 2 hours at room temperature to form the alkyne-cobalt complex.

-

The reaction mixture is then cooled to 0 °C, and ethylene glycol and N-methylmorpholine N-oxide are added.

-

The flask is purged with ethylene gas, and the reaction is stirred under an ethylene atmosphere (balloon) at room temperature for 16 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone intermediate.

Subsequent Steps

Following the successful Pauson-Khand reaction, the resulting cyclopentenone is subjected to an iridium-catalyzed asymmetric isomerization, catalytic hydrogenation, and a final deprotection/elimination sequence to yield (R)-Sarkomycin methyl ester.[3]

Mechanism of the Pauson-Khand Reaction

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex.[2] This is followed by the coordination of the alkene, insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentene, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product.

Caption: Generalized mechanism of the Pauson-Khand reaction.

Biological Activity of this compound

While the precise signaling pathways affected by this compound are not extensively detailed in recent literature, its primary biological activity is recognized as carcinostatic.[4] Early clinical trials investigated its potential in treating various disseminated cancers.[4] The general proposed mechanism involves the inhibition of tumor growth, leading to a therapeutic effect.

References

Application Notes and Protocols: Sarkomycin as a Benchmark Compound for New Synthetic Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sarkomycin, a natural product first isolated from Streptomyces erythrochromogenes, is a cyclopentenone-containing compound that has garnered significant interest for its antibiotic and antitumor properties.[1] Its relatively simple structure, featuring a single stereocenter, coupled with its chemical instability, has made it and its more stable derivatives, such as this compound methyl ester, valuable benchmarks for the development and validation of new synthetic methodologies in organic chemistry.[1] This document provides detailed application notes, experimental protocols, and data related to the synthesis and biological evaluation of this compound, highlighting its role in advancing synthetic chemistry.

Data Presentation

While this compound has demonstrated notable antitumor activity, specific quantitative data such as IC50 values against various cancer cell lines are not extensively reported in publicly available literature. The available data primarily describes its qualitative inhibitory effects and in vivo efficacy in murine models.

Table 1: Summary of Antitumor Activity of this compound and its Analogues

| Compound/Analogue | Cancer Model | Observed Activity | Reference |

| This compound | Ehrlich Carcinoma | Antineoplastic activity | [2] |

| Sparsomycin (B1681979) | Human Tumor Xenografts | Active in 11/46 xenografts at 0.1 µg/ml | [3] |

| Sparsomycin Analogues | Murine Tumor Models (P388, L1210, RC) | High in vivo activity | [2] |

| (R)-Sarkomycin | Human tumors and carcinoma cell lines | Strong inhibitory effect | [1] |

Note: Sparsomycin is a related antibiotic whose analogues have been studied for antitumor activity, providing insights into potential structure-activity relationships.

Experimental Protocols

The synthesis of this compound and its derivatives has been a subject of numerous studies, often serving to showcase the utility of novel synthetic reactions. A notable example is the five-step enantioselective synthesis of (R)-Sarkomycin methyl ester.[2][4]

Protocol 1: Five-Step Enantioselective Synthesis of (R)-Sarkomycin Methyl Ester

This protocol outlines a concise and efficient synthesis of (R)-Sarkomycin methyl ester, employing a regioselective intermolecular Pauson-Khand reaction as a key step to construct the cyclopentenone core.[2][4]

Step 1: Regioselective Intermolecular Pauson-Khand Reaction

-

Objective: To construct the tetrasubstituted enone scaffold.

-

Procedure: A mixture of an appropriate alkyne and alkene is heated in a suitable solvent (e.g., hydrocarbon or ethereal solvent) in the presence of a cobalt-carbonyl complex (e.g., Co2(CO)8) to yield the cyclopentenone product.[5] The reaction is typically carried out under an inert atmosphere.

Step 2: Iridium-Catalyzed Asymmetric Isomerization

-

Objective: To introduce enantioselectivity.

-

Procedure: The product from the Pauson-Khand reaction is subjected to an asymmetric isomerization catalyzed by an Iridium-MaxPHOX complex. This step is crucial for establishing the desired stereochemistry of the final product.

Step 3: Catalytic Hydrogenation

-

Objective: To reduce the exocyclic double bond.

-

Procedure: The isomerized product is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 4: Deprotection

-

Objective: To remove protecting groups.

-

Procedure: The protecting groups on the amino functionality are removed under appropriate chemical conditions.

Step 5: Elimination

-

Objective: To form the final exocyclic methylene (B1212753) group.

-

Procedure: The deprotected intermediate undergoes an elimination reaction to yield (R)-Sarkomycin methyl ester.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion